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Compound of Interest

1-(Pyrimidin-2-yl)ethanamine
Compound Name:
hydrochloride

Cat. No.: B2677936

Introduction

1-(Pyrimidin-2-yl)ethanamine hydrochloride is a heterocyclic amine of significant interest to
researchers in medicinal chemistry and drug development. As a substituted pyrimidine, it
serves as a valuable building block for synthesizing more complex molecules with potential
therapeutic applications. The pyrimidine core is a fundamental component of nucleobases and
is prevalent in a wide array of bioactive compounds.[1] Accurate structural confirmation and
purity assessment are paramount for any research or development endeavor, making a
thorough understanding of its spectroscopic properties essential.

This technical guide provides an in-depth analysis of the mass spectrometry (MS) and nuclear
magnetic resonance (NMR) spectroscopic data for 1-(Pyrimidin-2-yl)ethanamine
hydrochloride (CAS Number: 1616809-52-9).[2][3][4] While experimental spectra for this
specific compound are not widely published, this guide will leverage established principles of
spectroscopy and data from analogous structures to present a comprehensive and predictive
characterization. This approach offers a robust framework for researchers to confirm the
identity and structure of this compound in their own laboratories.

Molecular Structure and Properties:

o Chemical Name: 1-(Pyrimidin-2-yl)ethanamine hydrochloride
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e Molecular Formula: CeH10CIN3[4]

e Molecular Weight: 159.62 g/mol [4]

Part 1: Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and
elemental composition of a compound. For 1-(Pyrimidin-2-yl)ethanamine hydrochloride,
electrospray ionization (ESI) in positive ion mode is the preferred method, as the amine is
readily protonated.

Predicted Mass Spectrum

The mass spectrum of the free base, 1-(pyrimidin-2-yl)ethanamine, is expected to show a
molecular ion peak ([M]+¢) at a mass-to-charge ratio (m/z) of 123.08. However, given the
hydrochloride salt form, analysis by ESI-MS will prominently feature the protonated molecule
([M+H]*) at m/z 124.09.

Fragmentation Pathway

The fragmentation of nitrogen-containing heterocyclic compounds is well-documented.[1] The
primary fragmentation pathway for the protonated molecule is anticipated to be the cleavage of
the C-C bond between the ethylamine side chain and the pyrimidine ring (a-cleavage). This is a
characteristic fragmentation for amines, leading to the formation of a stable, resonance-

o-cleavage CsHsN2*
m/z = 93.05
( [CoHoNs + HI* ) A

m/z = 124.09
) v
o-cleavage CH3sCHNH2*
m/z = 30.04
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stabilized pyrimidin-2-ylmethyl cation.

Caption: Predicted ESI-MS fragmentation of 1-(Pyrimidin-2-yl)ethanamine.
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Data Summary: Mass Spectrometry

The following table summarizes the predicted key ions for 1-(Pyrimidin-2-yl)ethanamine
hydrochloride.

lon Formula Calculated m/z Interpretation

Protonated molecular
[M+H]* [CeHoN3 + H]* 124.09 )
ion of the free base

Molecular ion of the

[M]+e [CeHoN3]+e 123.08 free base (less likely
in ESI)
Loss of ethylamine
Fragment 1 [CsHsN2]* 93.05 ) )
radical via a-cleavage
Loss of pyrimidine
Fragment 2 [C2HeN]*+ 44.05

radical via a-cleavage

Experimental Protocol: ESI Mass Spectrometry

This protocol provides a general framework for acquiring an ESI-MS spectrum. Instrument
parameters should be optimized for the specific machine in use.

e Sample Preparation:
o Accurately weigh approximately 1 mg of 1-(pyrimidin-2-yl)ethanamine hydrochloride.

o Dissolve the sample in 1 mL of a suitable solvent, such as methanol or a water/acetonitrile
mixture, to create a 1 mg/mL stock solution.

o Further dilute the stock solution to a final concentration of 1-10 pg/mL for direct infusion
analysis.

e Instrument Setup:

o lonization Mode: Electrospray lonization (ESI), Positive
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o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap
o Capillary Voltage: 3.0 - 4.5 kV

o Drying Gas (N2): Flow rate and temperature should be optimized to ensure efficient
desolvation (e.g., 5-10 L/min, 250-350 °C).

o Nebulizer Pressure: 20-40 psi

o Scan Range: m/z 50 - 300

o Data Acquisition:
o Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 pL/min.
o Allow the signal to stabilize before acquiring data.

o Acquire spectra for a sufficient duration to obtain a good signal-to-noise ratio.
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Caption: Workflow for ESI-MS analysis.

Part 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. For 1-(pyrimidin-2-yl)ethanamine hydrochloride, both *H and 13C NMR are
essential for unambiguous structure elucidation. The hydrochloride form means the amine
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group will be protonated (-NHs*), which will affect the chemical shifts of nearby protons and
carbons. The spectra are typically recorded in a deuterated solvent like D20 or DMSO-de.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and
the ethylamine side chain protons.

o Pyrimidine Ring Protons: The pyrimidine ring has three protons. H5, situated between two
nitrogen atoms, will be a triplet, while H4 and H6 will be a doublet. Due to the electron-
withdrawing nature of the nitrogen atoms, these aromatic protons will appear downfield.

o Ethylamine Side Chain Protons: The methine proton (-CH) will be a quartet due to coupling
with the adjacent methyl protons. The methyl protons (-CHs) will appear as a doublet,
coupled to the methine proton. The amine protons (-NHs*) may appear as a broad singlet,
and their chemical shift can be highly variable depending on the solvent and concentration.
In D20, these protons will exchange with deuterium and the signal will disappear.

Predicted **C NMR Spectrum

The 13C NMR spectrum will show six distinct carbon signals.

e Pyrimidine Ring Carbons: The carbon atom C2, bonded to two nitrogen atoms and the side
chain, will be the most deshielded of the ring carbons. C4 and C6 will be equivalent and will
appear at a similar chemical shift, while C5 will be the most shielded of the ring carbons.

o Ethylamine Side Chain Carbons: The methine carbon (-CH) will be deshielded by the
adjacent nitrogen atom and the pyrimidine ring. The methyl carbon (-CHs) will be the most
upfield signal in the spectrum.

Data Summary: NMR Spectroscopy

The following tables summarize the predicted chemical shifts (d) for 1-(pyrimidin-2-
yl)ethanamine hydrochloride in a suitable deuterated solvent (e.g., DMSO-ds). Chemical
shifts for a similar compound, 1-(pyridin-2-yl)ethanamine, are provided for comparison.[5]

Table 2: Predicted *H NMR Data
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Predicted o
(ppm)

Proton
Assignment

Multiplicity

Coupling
Constant (J,
Hz)

Notes

H4, H6

Doublet (d)

~5Hz

Protons on the
pyrimidine ring
adjacent to one

nitrogen.

H5 ~7.4

Triplet (1)

~5Hz

Proton on the
pyrimidine ring
between the two

ring protons.

-CH-

Quartet (q)

~7 Hz

Methine proton,
deshielded by
the ring and the -
NHs* group.

-NHs* 8.0 - 9.0 (broad)

Singlet (s)

Exchangeable
protons; signal
may be broad or

absent in D20.

-CHs

Doublet (d)

~7 Hz

Methyl protons of
the ethylamine

side chain.

Table 3: Predicted 33C NMR Data
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Carbon Assignment Predicted & (ppm) Notes
Carbon in the pyrimidine rin
Cc2 ~165 p)./ _ g
bonded to the side chain.
Equivalent carbons in the
C4, C6 ~157 - .
pyrimidine ring.
C5 ~122 Carbon in the pyrimidine ring.
Methine carbon, deshielded by
-CH- ~50 _
the ring and the -NHs* group.
Methyl carbon of the
-CHs ~20

ethylamine side chain.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the general procedure for acquiring high-quality *H and 13C NMR spectra.
e Sample Preparation:

o Weigh 5-10 mg of 1-(pyrimidin-2-yl)ethanamine hydrochloride for *H NMR, or 20-50 mg
for 13C NMR.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, D20)
in a clean, dry vial.

o Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

o Add a small amount of an internal reference standard, such as tetramethylsilane (TMS, &
= 0.00 ppm), if not already present in the solvent.

e Instrument Setup (*H NMR):

[¢]

Spectrometer: 300 MHz or higher field strength is recommended.

o

Pulse Program: Standard single-pulse sequence.

o

Spectral Width: ~12-16 ppm.
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o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 8-16 scans for a good signal-to-noise ratio.

e Instrument Setup (33C NMR):

o Spectrometer: 75 MHz or higher.

o Pulse Program: Standard single-pulse with proton decoupling.

o Spectral Width: ~200-240 ppm.

o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due
to the low natural abundance of 13C.

» Data Processing:

[e]

Apply Fourier transformation to the acquired free induction decay (FID).

o

Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale using the reference signal (TMS or residual solvent
peak).

[¢]

Integrate the peaks in the *H NMR spectrum.

Conclusion

The structural elucidation of 1-(pyrimidin-2-yl)ethanamine hydrochloride can be confidently
achieved through a combined application of mass spectrometry and nuclear magnetic
resonance spectroscopy. This guide provides a detailed predictive framework for the expected
MS fragmentation patterns and NMR chemical shifts, grounded in established spectroscopic
principles and comparison with closely related structures. The outlined experimental protocols
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offer a reliable starting point for researchers to acquire high-quality data in their own
laboratories. By following this comprehensive guide, scientists and drug development
professionals can ensure the accurate identification and characterization of this important
chemical building block, thereby upholding the scientific integrity of their research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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